molecular formula C12H13F2NO2 B15115307 2,4-difluoro-N-(oxan-4-yl)benzamide

2,4-difluoro-N-(oxan-4-yl)benzamide

Cat. No.: B15115307
M. Wt: 241.23 g/mol
InChI Key: ADYXZHNKWDPGTI-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(oxan-4-yl)benzamide is a chemical compound characterized by the presence of two fluorine atoms at the 2 and 4 positions on the benzene ring, and an oxan-4-yl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(oxan-4-yl)benzamide typically involves the reaction of 2,4-difluorobenzoic acid with oxan-4-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(oxan-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

2,4-difluoro-N-(oxan-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(oxan-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-difluoro-N-(4-phenyloxan-4-yl)benzamide
  • 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide

Uniqueness

2,4-difluoro-N-(oxan-4-yl)benzamide is unique due to the specific positioning of the fluorine atoms and the oxan-4-yl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H13F2NO2

Molecular Weight

241.23 g/mol

IUPAC Name

2,4-difluoro-N-(oxan-4-yl)benzamide

InChI

InChI=1S/C12H13F2NO2/c13-8-1-2-10(11(14)7-8)12(16)15-9-3-5-17-6-4-9/h1-2,7,9H,3-6H2,(H,15,16)

InChI Key

ADYXZHNKWDPGTI-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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